molecular formula C6H12O4 B2408770 Ethyl 2-hydroxy-3-methoxypropanoate CAS No. 849736-99-8

Ethyl 2-hydroxy-3-methoxypropanoate

Cat. No.: B2408770
CAS No.: 849736-99-8
M. Wt: 148.158
InChI Key: NRIKZWZJVNSHAY-UHFFFAOYSA-N
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Description

It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-methoxypropanoate can be synthesized through the esterification of 2-hydroxy-3-methoxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-3-methoxypropanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-hydroxy-3-methoxypropanoic acid.

    Reduction: Formation of 2-hydroxy-3-methoxypropanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-3-methoxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-methoxypropanoate involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Ethyl 2-hydroxy-3-methoxypropanoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 2-hydroxy-3-methoxybenzoate: Similar structure but with a benzoate group instead of a propanoate group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pleasant odor makes it particularly valuable in the fragrance and flavor industry .

Biological Activity

Ethyl 2-hydroxy-3-methoxypropanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Overview

This compound, with the molecular formula C6H12O4C_6H_{12}O_4, is a colorless liquid characterized by a sweet, floral odor. It is primarily utilized in the fragrance and flavor industry but has also been studied for its biological activities, including antimicrobial and antioxidant properties .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted on its efficacy against bacteria and fungi demonstrated its potential as a natural preservative in food products.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.4 mg/mL
Candida albicans0.6 mg/mL

These results suggest that this compound could be beneficial in developing new antimicrobial agents.

2. Antioxidant Activity

This compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound acts by scavenging free radicals and reducing oxidative damage to cellular components.

A study measured the antioxidant capacity using the DPPH radical scavenging assay, yielding the following results:

Concentration (mg/mL)% Inhibition
0.125%
0.550%
1.075%

These findings indicate that higher concentrations of this compound correlate with increased antioxidant activity .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Antioxidant Mechanism: The compound's hydroxyl group enables it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism: this compound may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens, leading to cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers applied this compound to contaminated food samples. Results indicated a significant reduction in microbial load, demonstrating its potential application as a food preservative.

Case Study 2: Oxidative Stress Reduction

A clinical trial involving patients with oxidative stress-related conditions revealed that supplementation with this compound led to improved biomarkers of oxidative damage, suggesting therapeutic benefits in managing oxidative stress-related disorders .

Properties

IUPAC Name

ethyl 2-hydroxy-3-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-10-6(8)5(7)4-9-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIKZWZJVNSHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849736-99-8
Record name ethyl 2-hydroxy-3-methoxypropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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